[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1H-imidazol-2-yl)methanone
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Overview
Description
[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1H-imidazol-2-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of both imidazole and methoxyphenyl groups suggests potential biological activity, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1H-imidazol-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of the imidazole and methoxyphenyl groups. Key steps may include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Imidazole Group: This step often involves the use of imidazole derivatives and appropriate coupling reagents.
Attachment of the Methoxyphenyl Group: This can be done using a Friedel-Crafts alkylation reaction with a methoxyphenyl derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the spirocyclic core and the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted spirocyclic and imidazole derivatives.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new spirocyclic compounds with potential biological activity.
Biology
In biological research, the compound can be used as a probe to study the interactions of spirocyclic and imidazole-containing molecules with biological targets.
Medicine
The potential biological activity of the compound suggests its use in drug discovery and development, particularly as a lead compound for the development of new therapeutics.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stable spirocyclic structure.
Mechanism of Action
The mechanism of action of [9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1H-imidazol-2-yl)methanone likely involves interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in proteins, while the spirocyclic core provides structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Compounds like spiro[cyclohexane-1,2’-indole] and spiro[cyclopentane-1,2’-pyrrolidine] share the spirocyclic core structure.
Imidazole Derivatives: Compounds such as 1-methylimidazole and 2-phenylimidazole are structurally similar due to the presence of the imidazole ring.
Methoxyphenyl Compounds: Compounds like 3-methoxybenzaldehyde and 3-methoxyphenylacetic acid share the methoxyphenyl group.
Uniqueness
The uniqueness of [9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1H-imidazol-2-yl)methanone lies in its combination of a spirocyclic core, an imidazole ring, and a methoxyphenyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1H-imidazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-16-12-22-19(23-16)20(26)25-10-8-21(15-25)7-4-9-24(14-21)13-17-5-3-6-18(11-17)27-2/h3,5-6,11-12H,4,7-10,13-15H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECPFWQXEMOYDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C(=O)N2CCC3(C2)CCCN(C3)CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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